molecular formula C9H9BO3 B151839 (5-Methylbenzofuran-2-yl)boronic acid CAS No. 143381-72-0

(5-Methylbenzofuran-2-yl)boronic acid

Cat. No. B151839
M. Wt: 175.98 g/mol
InChI Key: FPEHWPXLYXXAFZ-UHFFFAOYSA-N
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Description

(5-Methylbenzofuran-2-yl)boronic acid is a boronic acid derivative that is of interest in organic synthesis due to its potential applications in coupling reactions and the synthesis of various organic compounds. While the provided papers do not directly discuss (5-Methylbenzofuran-2-yl)boronic acid, they do provide insight into the chemistry of related boronic acid compounds and furan derivatives.

Synthesis Analysis

The synthesis of boronic acid derivatives can be complex, involving multiple steps and regioselective reactions. The first paper discusses the generation of boron 4-methoxy-2-furanolates from 4-O-methyl tetronates, which undergo regioselective 3-hydroxyalkylations with aldehydes. This process results in the formation of 3-acyl-4-O-methyl tetronates after oxidation with 2-iodoxybenzoic acid . Although this paper does not directly describe the synthesis of (5-Methylbenzofuran-2-yl)boronic acid, the methods used for regioselective hydroxyalkylation could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of boronic acids is characterized by a boron atom connected to two hydroxyl groups and an organic moiety. In the case of (5-Methylbenzofuran-2-yl)boronic acid, the organic moiety would be a 5-methylbenzofuran-2-yl group. The second paper discusses the reduction of a dichloro boron compound, which leads to the formation of a diborocane compound with a unique structure . Although this does not directly relate to the molecular structure of (5-Methylbenzofuran-2-yl)boronic acid, it highlights the versatility of boron compounds and the potential for complex structures.

Chemical Reactions Analysis

Boronic acids are known for their ability to undergo various chemical reactions, particularly in the context of Suzuki-Miyaura cross-coupling, which is a powerful tool for forming carbon-carbon bonds. The papers provided do not detail reactions specifically involving (5-Methylbenzofuran-2-yl)boronic acid, but the chemistry discussed in the first paper implies that boronic acid derivatives can participate in regioselective alkylations . This suggests that (5-Methylbenzofuran-2-yl)boronic acid could also be used in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids, such as solubility, stability, and reactivity, are crucial for their practical applications. While the provided papers do not offer specific data on the properties of (5-Methylbenzofuran-2-yl)boronic acid, they do provide a context for understanding the behavior of boronic acid derivatives. For example, the stability of the boron compounds in various conditions and their reactivity with other chemical reagents are important considerations for synthesis and application .

Scientific Research Applications

Organic Synthesis and Material Development

Advanced Chemical Synthesis Techniques

Boronic acids serve as key intermediates in regioselective synthesis processes, such as the highly regioselective 3-hydroxyalkylations of boron 4-methoxy-2-furanolates, illustrating their importance in synthesizing complex organic molecules with high precision (F. F. Paintner et al., 2001). Additionally, their role in detecting boron-containing compounds through fluorescence changes provides a novel method for monitoring chemical reactions and analyzing materials (Matthew R. Aronoff et al., 2013).

Boron Chemistry and Molecular Structure Studies

The study of boronic acids, including (5-Methylbenzofuran-2-yl)boronic acid, contributes to our understanding of boron chemistry and the development of novel boron-containing compounds. Research into bifurcated hydrogen-bond-stabilized boron analogues of carboxylic acids reveals insights into the unique electronic properties and hydrogen bonding in boron compounds, which is fundamental for the design of new materials and catalysts (Rui Guo et al., 2019).

Antiviral and Antitumor Applications

On the biomedical front, derivatives of (5-Methylbenzofuran-2-yl)boronic acid have been explored for their potential antiviral and antitumor properties. For instance, phenylboronic-acid-modified nanoparticles have shown promise as antiviral therapeutics against Hepatitis C virus, indicating the potential of boronic acid derivatives in developing novel antiviral drugs (M. Khanal et al., 2013). Moreover, certain derivatives have been synthesized and tested for antitumor activity, underscoring the versatility of (5-Methylbenzofuran-2-yl)boronic acid in contributing to cancer research and therapy development (М. А. Калдрикян et al., 2011).

properties

IUPAC Name

(5-methyl-1-benzofuran-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BO3/c1-6-2-3-8-7(4-6)5-9(13-8)10(11)12/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPEHWPXLYXXAFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(O1)C=CC(=C2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40576774
Record name (5-Methyl-1-benzofuran-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methylbenzofuran-2-yl)boronic acid

CAS RN

143381-72-0
Record name (5-Methyl-1-benzofuran-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

n-Butyl lithium (1.7M, 35.16 ml) was added dropwise to a stirred solution of TMEDA (9.58 ml) and 5-methylbenzofuran (8.22 g) in ether (250 ml) maintaining the temperature below -60° C. throughout. The solution was warmed to about -10° C. over 45 minutes and stirred at this temperature for 30 minutes. A precipitate formed on warming. The suspension was cooled and triisopropylborate (43 ml) was added, maintaining the temperature below -60° C. The solution was warmed gradually to room temperature before quenching with 2N HCl (70 ml). The mixture was extracted with ether (3×50 ml) and the combined organic extracts washed with 2N HCl (4×30 ml), water (2×30 ml) and dried before evaporation to give the title compound as an orange solid (12.75 g).
Quantity
35.16 mL
Type
reactant
Reaction Step One
Name
Quantity
9.58 mL
Type
reactant
Reaction Step One
Quantity
8.22 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
43 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

n-Butyl lithium (35.16 ml) was added dropwise to a stirred solution of THEDA (9.58 ml) and 5-methylbenzofuran (8.22 g) in ether (250 ml) maintaining the temperature below -60° C. throughout. The solution was warmed to about -10° C. over 45 minutes and stirred at this temperature for 30 minutes. A precipitate formed on warning. The suspension was cooled and triisopropylborate (43 ml) was added, maintaining the temperature below -60° C. The solution was warmed gradually to room temperature before quenching with 2N HCl (70 ml). The mixture was extracted with ether (3×50 ml) and the combined organic extracts washed with 2N HCl (4×30 ml), water (2×30 ml) and dried before evaporation to give the title compound as an orange solid (12.75 g).
Quantity
35.16 mL
Type
reactant
Reaction Step One
Quantity
8.22 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
43 mL
Type
reactant
Reaction Step Two

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